molecular formula C10H12O3 B1590314 Methyl 2-(4-(hydroxymethyl)phenyl)acetate CAS No. 155380-11-3

Methyl 2-(4-(hydroxymethyl)phenyl)acetate

Cat. No. B1590314
M. Wt: 180.2 g/mol
InChI Key: LLDQUDYCTIKKFV-UHFFFAOYSA-N
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Description

Methyl 2-(4-(hydroxymethyl)phenyl)acetate, also known as 4-hydroxybenzyl methyl acetate, is a synthetic organic compound with a variety of applications in the fields of science and industry. It is a white solid that is soluble in organic solvents, such as ethanol and acetone, and is used as a reagent for chemical synthesis. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and cosmetics. In addition, it has been used in the development of new materials, such as polymers, and in the production of dyes and pigments.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Routes and Chemical Reactions : Methyl 2-(4-(hydroxymethyl)phenyl)acetate and related compounds have been involved in various synthetic routes. For instance, Zhang Guo-fu (2012) explored the synthesis of methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy) phenyl]acetate, highlighting its mild reaction conditions and high yield (Zhang Guo-fu, 2012).

  • Structural Analysis and Characterization : The study of crystal structures and molecular configurations of derivatives is essential. For example, Lee et al. (2017) focused on the crystal structure of a compound closely related to methyl 2-(4-(hydroxymethyl)phenyl)acetate (Lee, Ryu, & Lee, 2017).

Biological Applications

  • Fungicidal Activity : Certain derivatives have shown fungicidal properties. Liu et al. (2014) synthesized novel compounds containing a methyl 2-(methoxyimino) acetate moiety, exhibiting moderate fungicidal activity against Rhizoctonia solani (Liu et al., 2014).

  • Antimicrobial and Antioxidant Properties : Compounds derived from methyl 2-(4-(hydroxymethyl)phenyl)acetate have been evaluated for their biological activities. Varma et al. (2006) isolated phenylacetic acid derivatives from Curvularia lunata, noting the absence of antimicrobial and antioxidant activities in some derivatives, while others showed inhibitory effects on various bacterial strains (Varma et al., 2006).

Industrial Applications

  • Fragrance Material : Some derivatives are used as fragrance ingredients. McGinty et al. (2012) provided a toxicologic and dermatologic review of 2-methyl-4-phenyl-2-butyl acetate, a related fragrance material, noting its usage and safety assessment (McGinty, Letizia, & Api, 2012).

  • Production of Biologically Active Compounds : Zhang et al. (2009) emphasized the synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates, highlighting their role as intermediates in the production of biologically active compounds (Zhang, Khan, Gong, & Lee, 2009).

properties

IUPAC Name

methyl 2-[4-(hydroxymethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDQUDYCTIKKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80503105
Record name Methyl [4-(hydroxymethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-(hydroxymethyl)phenyl)acetate

CAS RN

155380-11-3
Record name Methyl [4-(hydroxymethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 2-(4-(hydroxymethyl)phenyl)acetic acid in MeOH at 0° C. was added TMS-CHN2. The solution was stirred for 3 h then quenched with a few drops of AcOH. The solvents were evaporated. Column chromatography (SiO2, 3-15% EtOAc/Hex) gave pure methyl 2-(4-(hydroxymethyl)phenyl)acetate (E132).
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Synthesis routes and methods II

Procedure details

To a stirring solution of 15 in dioxane (0.4 M) at room temperature under nitrogen was added calcium carbonate (5.5 eq) and H2O (0.8 M). The reaction was refluxed overnight then vacuum filtered. The dioxane was removed under reduced pressure. The reaction mixture was diluted with H2O then extracted with dichloromethane (3×). The organic phases were combined, dried over sodium sulfate, filtered and concentrated in vacuo to afford the product. (77%) 1H NMR (400 MHz, CDCl3) δ 7.33 (d, 2H), 7.27 (d, 2H), 4.67 (s, 2H), 3.69 (s, 3H), 3.63 (s, 2H), 1.78 (br s, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JM Sturdivant, SM Royalty, CW Lin, LA Moore… - Bioorganic & medicinal …, 2016 - Elsevier
Inhibition of Rho kinase (ROCK) to improve fluid outflow through the trabecular meshwork and lower intraocular pressure is a strategy for the development of new anti-glaucoma agents. …
Number of citations: 90 www.sciencedirect.com
MA deLong, JM Sturdivant - Synthesis, 2019 - thieme-connect.com
The asymmetric synthesis of a Rho kinase/norepinephrine transport inhibitor, netarsudil, the active component in the recently FDA-approved product Rhopressa™, is described herein. …
Number of citations: 4 www.thieme-connect.com
C Travelli, S Aprile, R Rahimian, AA Grolla… - Journal of Medicinal …, 2017 - ACS Publications
Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme involved in the recycling of nicotinamide to maintain adequate NAD levels inside the cells. It has been postulated to …
Number of citations: 50 pubs.acs.org
E Karaj - 2022 - search.proquest.com
According to the Centers for Disease Control and Prevention (CDC), cancer is the second leading cause of death in the United states, where in 2019, 1,752,735 new cases of cancer …
Number of citations: 0 search.proquest.com

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